Iopamidol impurity J is a chemical compound related to iopamidol, a widely used non-ionic X-ray contrast agent. Iopamidol itself is known for its low osmolality and high safety profile, making it suitable for various imaging procedures. Impurities in pharmaceutical compounds, including iopamidol, are critical to monitor due to their potential effects on drug safety and efficacy. The European Pharmacopoeia and the American Pharmacopeia set stringent limits on these impurities, requiring their concentrations to be controlled at levels below 0.1% in the final product .
Iopamidol impurity J is synthesized from 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid through complex chemical processes. The synthesis methods have been documented in various patents and scientific articles, which highlight the importance of controlling these impurities during the production of iopamidol .
The synthesis of iopamidol impurity J involves several steps:
The synthetic routes often involve controlling reaction conditions such as pH and temperature (typically between 20°C and 40°C) to optimize yield and purity. The use of protecting groups during synthesis helps in selectively forming the desired product while avoiding side reactions .
Iopamidol impurity J has the molecular formula and a molecular weight of approximately 747.07 g/mol. The structure features multiple iodine atoms attached to a benzene ring, which is characteristic of iodinated contrast agents.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for confirming the structure of iopamidol impurity J. These methods provide insights into the molecular framework and confirm the presence of specific functional groups .
The synthesis involves several chemical reactions:
Control over reaction conditions, including temperature and pH, is essential to ensure that unwanted by-products are minimized during these transformations .
Relevant data from studies indicate that impurities like iopamidol impurity J can exhibit varying degrees of reactivity depending on their chemical environment .
Iopamidol impurity J primarily serves as a reference standard in quality control processes for pharmaceutical manufacturing. Its characterization helps ensure that final products meet safety standards set forth by regulatory bodies. Additionally, understanding its properties aids in assessing potential risks associated with its presence in medical formulations .
Iopamidol (CAS 60166-93-0) is a non-ionic, triiodinated radiographic contrast agent with the molecular formula C17H22I3N3O8 and a molecular weight of 777.09 g/mol [9]. Its low osmolality and high water solubility make it suitable for vascular and neurological imaging procedures, including myelography and computed tomography. The chemical structure features three iodine atoms bound to a benzene ring, which enables X-ray attenuation, and hydrophilic side chains (hydroxyalkyl groups) that reduce systemic toxicity [4] [9]. As a complex organic molecule, iopamidol is susceptible to process-related and degradation impurities that necessitate rigorous analytical control.
Impurity profiling is essential for ensuring the safety and efficacy of contrast media. Even trace impurities can alter pharmacological behavior or introduce toxicological risks. For iopamidol, impurities arise from:
Iopamidol impurities are classified pharmacopeial (e.g., EP/USP-listed) and non-pharmacopeial. Pharmacopeial impurities are designated alphabetically (A–K) based on their elution order in chromatographic methods [2] [8]. Key impurities include:
Table 1: Classification of Major Iopamidol Impurities
Designation | Chemical Name | CAS No. | Molecular Weight |
---|---|---|---|
Impurity A | 5-Amino-2,4,6-triiodoisophthalamide derivative | 60166-98-5 | 705.02 |
Impurity B | Desmethyl Iopamidol | 77868-41-8 | 763.06 |
Impurity J | Hydroxyethyl derivative | 77868-44-1 | 747.06 |
Impurity D | Monocarboxylic acid derivative | 87932-11-4 | 703.99 |
Impurity K | Desdiiodo Iopamidol | 1788899-70-6 | 651.19 |
Iopamidol Impurity J (C16H20I3N3O7, MW 747.06 g/mol) is structurally characterized as N-(2-Hydroxyethyl)-N′-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide [5] [8]. It is synonymous with "Lopamidol BP Impurity J" or the "hydroxyethyl butyryl derivative" [4] [8]. The impurity arises from the use of 2-hydroxyethylamine instead of 1,3-dihydroxypropan-2-amine during the acylation stage of iopamidol synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7